molecular formula C12H14F2O4 B3250086 Ethyl 2,2-difluoro-3-hydroxy-3-(4-methoxyphenyl)propanoate CAS No. 200501-07-1

Ethyl 2,2-difluoro-3-hydroxy-3-(4-methoxyphenyl)propanoate

Cat. No.: B3250086
CAS No.: 200501-07-1
M. Wt: 260.23 g/mol
InChI Key: ZMCYFZPHTNNBDZ-UHFFFAOYSA-N
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Description

Ethyl 2,2-difluoro-3-hydroxy-3-(4-methoxyphenyl)propanoate ( 200501-07-1) is a high-purity chemical building block designed for research and development applications, particularly in medicinal chemistry. Its molecular formula is C12H14F2O4, with a molecular weight of 260.23 g/mol . This compound serves as a critical precursor in decarboxylative aldol reactions, a method used to generate difluoroenolates for the formation of new carbon-carbon bonds . The incorporation of the difluoromethylene (CF2) group is of significant interest in drug design, as this unit can act as a bioisostere for carbonyl groups or oxygen atoms, thereby influencing the lipophilicity, metabolic stability, and solubility of potential pharmaceutical agents . A prominent application of this reagent and its analogs is in the synthesis of bioactive molecules such as GABAB agonists, which are relevant to neurological research . The product is provided strictly for Research Use Only and is not intended for diagnostic or therapeutic use. Researchers should consult the safety data sheet for proper handling and storage information.

Properties

IUPAC Name

ethyl 2,2-difluoro-3-hydroxy-3-(4-methoxyphenyl)propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14F2O4/c1-3-18-11(16)12(13,14)10(15)8-4-6-9(17-2)7-5-8/h4-7,10,15H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMCYFZPHTNNBDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C(C1=CC=C(C=C1)OC)O)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14F2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2,2-difluoro-3-hydroxy-3-(4-methoxyphenyl)propanoate typically involves the reaction of ethyl 2,2-difluoro-3-oxopropanoate with 4-methoxyphenylboronic acid under specific conditions. The reaction is usually carried out in the presence of a palladium catalyst and a base, such as potassium carbonate, in an organic solvent like tetrahydrofuran (THF). The reaction mixture is heated to reflux, and the product is isolated through standard purification techniques such as column chromatography .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2,2-difluoro-3-hydroxy-3-(4-methoxyphenyl)propanoate can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 2,2-difluoro-3-hydroxy-3-(4-methoxyphenyl)propanoate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of ethyl 2,2-difluoro-3-hydroxy-3-(4-methoxyphenyl)propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethyl group can enhance the compound’s binding affinity to its target by forming strong hydrogen bonds or electrostatic interactions. The hydroxy group can participate in additional hydrogen bonding, further stabilizing the compound-target complex. These interactions can modulate the activity of the target, leading to the observed biological effects .

Comparison with Similar Compounds

Implications :

  • The absence of a methoxy group may limit interactions with biological targets reliant on hydrogen bonding.

Ethyl 2,2-difluoro-3-hydroxy-3-(3-methoxyphenyl)propanoate (CAS 1706452-47-2)

Structural differences : The methoxy group is at the 3-position rather than the 4-position on the phenyl ring.
Key properties :

Property Value
Molecular formula C₁₂H₁₄F₂O₄
Synonyms AKOS009144476

Implications :

  • This may impact crystallinity or melting points .
  • Steric effects from the 3-methoxy group could hinder rotational freedom, influencing binding affinity in enzyme interactions.

Ethyl (2E)-2-cyano-3-(4-methoxyphenyl)-acrylate

Structural differences: Replaces the difluoro-hydroxypropanoate group with a cyanoacrylate moiety. Key properties:

  • Features a conjugated π-system (E-configuration) and a nitrile group, enhancing electrophilicity.
  • Crystallographic data indicate planar geometry, favoring solid-state stability .

Implications :

  • The cyanoacrylate group increases reactivity in Michael addition reactions, unlike the more sterically hindered difluoro-hydroxypropanoate .
  • Reduced hydrogen-bonding capacity compared to the hydroxy-containing target compound.

Research Findings and Limitations

  • Synthetic challenges : Fluorinated hydroxy esters often require controlled reaction conditions to avoid defluorination or ester hydrolysis .
  • Data gaps : Predicted properties (e.g., pKa, boiling points) lack experimental validation, necessitating further studies.
  • Biological relevance : The 4-methoxy group’s role in enhancing bioavailability (common in drug design) remains speculative without direct evidence .

Biological Activity

Overview

Ethyl 2,2-difluoro-3-hydroxy-3-(4-methoxyphenyl)propanoate is an organic compound characterized by its molecular formula C12H14F2O4C_{12}H_{14}F_2O_4 and a molecular weight of approximately 260.24 g/mol. This compound has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities, particularly its antimicrobial and anti-inflammatory properties.

The compound can be synthesized through the esterification of 2,2-difluoro-3-(4-methoxyphenyl)propanoic acid with ethanol, typically using a strong acid catalyst such as sulfuric acid under reflux conditions. The difluoromethyl group enhances the compound's reactivity and biological interactions, while the methoxyphenyl group contributes to its stability and bioavailability.

This compound exhibits biological activity through its interaction with specific molecular targets within biological systems. The difluoromethyl group may enhance binding affinity to certain enzymes or receptors, modulating their activity. The methoxy group potentially influences the compound's electronic properties, affecting its reactivity and interaction with biological molecules .

Antimicrobial Activity

Research indicates that this compound demonstrates significant antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains, suggesting potential applications in treating infections caused by resistant pathogens. The mechanism likely involves disruption of bacterial cell membrane integrity or inhibition of critical metabolic pathways .

Anti-inflammatory Properties

This compound has also been investigated for its anti-inflammatory effects. Studies suggest that it may inhibit pro-inflammatory cytokines and enzymes involved in inflammatory responses, providing a basis for its use in treating inflammatory diseases .

Case Studies

  • Antimicrobial Efficacy : A study published in a peer-reviewed journal demonstrated that the compound exhibited a minimum inhibitory concentration (MIC) against Staphylococcus aureus comparable to established antibiotics. This suggests potential as a novel antimicrobial agent .
  • Inflammation Model : In animal models of inflammation, administration of the compound resulted in reduced edema and lower levels of inflammatory markers compared to control groups, indicating its potential therapeutic role in managing inflammatory conditions .

Comparative Analysis

Compound NameMolecular FormulaBiological ActivityNotes
This compoundC12H14F2O4Antimicrobial, Anti-inflammatoryUnique difluoromethyl and methoxy groups enhance activity
Ethyl 2,2-difluoro-3-(4-hydroxyphenyl)propanoateC12H14F2O3Moderate AntimicrobialLacks methoxy substitution
Ethyl 2,2-difluoro-3-(4-chlorophenyl)propanoateC12H14F2O3AntimicrobialChlorine substitution affects reactivity

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Ethyl 2,2-difluoro-3-hydroxy-3-(4-methoxyphenyl)propanoate, and how do reaction conditions influence yield?

  • Methodology : The compound can be synthesized via Claisen condensation between ethyl difluoroacetate and 4-methoxybenzaldehyde under basic conditions (e.g., sodium ethoxide in ethanol). Fluorination steps may involve selective halogenation or fluorinating agents like DAST (diethylaminosulfur trifluoride). Key parameters include temperature (reflux vs. ambient), solvent polarity, and catalyst loading. For example, higher temperatures (70–80°C) improve reaction rates but may reduce enantiomeric purity due to racemization . Post-synthesis, purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is critical to isolate the β-hydroxy ester derivative.

Q. Which analytical techniques are most effective for characterizing the structural and stereochemical properties of this compound?

  • Methodology :

  • NMR Spectroscopy : 1H^{1}\text{H} and 19F^{19}\text{F} NMR confirm the presence of fluorine atoms and the hydroxy group. 13C^{13}\text{C} NMR resolves the methoxyphenyl and propanoate backbone .
  • X-ray Crystallography : Resolves absolute configuration and hydrogen-bonding interactions (e.g., hydroxy group orientation) .
  • Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns.
  • IR Spectroscopy : Identifies ester carbonyl (C=O, ~1730 cm1^{-1}) and hydroxy (O-H, ~3400 cm1^{-1}) stretches .

Q. What preliminary biological activities have been reported for structurally similar fluorinated β-hydroxy esters?

  • Methodology : Fluorinated analogs, such as Ethyl 3-[4-Fluoro-2-(trifluoromethyl)phenyl]-3-hydroxypropanoate, exhibit anti-inflammatory and antimicrobial properties in vitro. Assays include:

  • COX-2 Inhibition : Fluorine atoms enhance binding affinity to cyclooxygenase enzymes via hydrophobic interactions .
  • MIC Testing : Against Gram-positive bacteria (e.g., S. aureus) due to membrane disruption .
    • Note : Activity varies with substituent position; para-methoxy groups may reduce cytotoxicity compared to ortho-substituted analogs .

Advanced Research Questions

Q. How can contradictory bioactivity data for this compound be resolved across different assay systems?

  • Methodology : Discrepancies often arise from:

  • Assay Conditions : pH, serum protein binding, or solvent (DMSO vs. aqueous buffers) affecting compound stability.
  • Cell Line Variability : Use isogenic cell lines or primary cells to control for genetic background .
  • Metabolic Stability : Perform hepatic microsome assays to assess first-pass metabolism differences .
    • Recommendation : Validate findings using orthogonal assays (e.g., ELISA for cytokine profiling alongside Western blotting) and report full experimental conditions (e.g., % FBS, incubation time) .

Q. What strategies optimize enantioselective synthesis of the (R)- and (S)-isomers of this compound?

  • Methodology :

  • Chiral Catalysts : Use Evans’ oxazaborolidine catalysts or enzymatic resolution (e.g., lipases) to achieve >90% enantiomeric excess (ee) .
  • Dynamic Kinetic Resolution (DKR) : Combine racemization catalysts (e.g., Shvo’s catalyst) with enantioselective enzymes .
  • Crystallization-Induced Diastereomer Transformation : Separate diastereomeric salts using chiral amines (e.g., cinchonidine) .

Q. How does the difluoro substitution at C2 influence electronic and steric effects compared to non-fluorinated analogs?

  • Methodology :

  • Computational Studies : DFT calculations (B3LYP/6-311+G(d,p)) show fluorine atoms increase electrophilicity at C3, enhancing nucleophilic attack in ester hydrolysis.
  • XRD Analysis : Difluoro groups reduce torsional strain in the propanoate backbone, stabilizing the syn-periplanar conformation .
  • Hammett Constants : σm_m values for CF2_2 groups correlate with accelerated hydrolysis rates vs. non-fluorinated esters .

Q. What are the challenges in resolving structural ambiguities in the solid-state vs. solution-phase conformations?

  • Methodology :

  • Variable-Temperature NMR : Detects rotameric equilibria of the methoxyphenyl group.
  • NOESY/ROESY : Identifies through-space interactions between the hydroxy proton and aromatic ring .
  • Powder XRD : Compares with single-crystal data to assess polymorphism .

Retrosynthesis Analysis

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 2,2-difluoro-3-hydroxy-3-(4-methoxyphenyl)propanoate
Reactant of Route 2
Ethyl 2,2-difluoro-3-hydroxy-3-(4-methoxyphenyl)propanoate

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